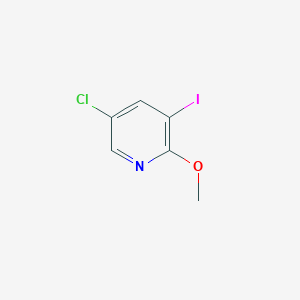

5-Chloro-3-iodo-2-methoxypyridine

Description

Significance of Pyridine (B92270) Scaffolds in Medicinal Chemistry and Agrochemical Development

The pyridine ring, a six-membered heterocycle containing one nitrogen atom, is a fundamental structural motif in a vast array of biologically active compounds. researchgate.netacs.org Its ability to form hydrogen bonds, act as a polar and ionizable aromatic system, and serve as a bioisostere for a benzene (B151609) ring makes it a privileged scaffold in drug design. researchgate.netrsc.org The inclusion of a pyridine ring can enhance a molecule's solubility, bioavailability, metabolic stability, and permeability. researchgate.netresearchgate.net Consequently, pyridine derivatives are integral components of numerous FDA-approved drugs, demonstrating efficacy against a wide spectrum of diseases. rsc.orgnih.gov Prominent examples include medications for managing conditions like stomach ulcers, Parkinson's disease, and chemotherapy-induced nausea. scitechdaily.com

In the agrochemical sector, pyridine-based compounds are equally crucial, forming the basis for many insecticides, fungicides, and herbicides. researchgate.netnih.gov The development of synthetic analogues to natural products and existing pesticides, such as neonicotinoids, often involves the functionalization of pyridine rings to enhance potency and selectivity. nih.govresearchgate.netacs.org The continuous need for new and effective agents to protect crops drives ongoing research into novel pyridine derivatives. nih.govresearchgate.net

Strategic Importance of Poly-substituted Pyridines

The strategic placement of multiple substituents on the pyridine ring is a powerful tool in synthetic and medicinal chemistry. Poly-substituted pyridines offer the ability to fine-tune the steric and electronic properties of a molecule with high precision. scitechdaily.com This control is essential for optimizing interactions with biological targets, such as enzymes and receptors, and for modulating the pharmacokinetic profile of a drug candidate.

The synthesis of these highly functionalized heterocycles is an active area of research, with methods like coupling reactions, C-H functionalization, and cyclization reactions being employed. scitechdaily.comresearchgate.net The development of one-pot, multi-component reactions has also provided efficient pathways to complex pyridine structures. researchgate.netresearchgate.net Fluorinated poly-substituted pyridines, for instance, are of significant value in creating pharmaceuticals and functional materials. nih.gov The ability to construct these elaborate molecules efficiently is critical for accelerating the discovery of new chemical entities in both medicine and materials science. scitechdaily.comnih.gov

Overview of 5-Chloro-3-iodo-2-methoxypyridine within Halopyridine Chemical Space

This compound is a specific example of a poly-substituted halogenated pyridine. Its structure features a chlorine atom at the 5-position, an iodine atom at the 3-position, and a methoxy (B1213986) group at the 2-position. This arrangement of substituents makes it a valuable intermediate in organic synthesis. The presence of two different halogens (chloro and iodo) at electronically distinct positions on the pyridine ring allows for selective, sequential cross-coupling reactions. Generally, the carbon-iodine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, enabling chemists to introduce different functionalities at the 3- and 5-positions in a controlled manner. rsc.org

The methoxy group at the 2-position also influences the reactivity of the ring. This compound is part of a broader class of halopyridines used as building blocks in discovery chemistry. sigmaaldrich.com It is typically supplied as a solid for research purposes, indicating its role as a starting material for more complex syntheses. sigmaaldrich.com

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1261365-72-3 | chemical-suppliers.eu |

| Molecular Formula | C₆H₅ClINO | sigmaaldrich.comsigmaaldrich.com |

| Molecular Weight | 269.47 g/mol | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| InChI Key | OPXAQMQXSBMJET-UHFFFAOYSA-N | sigmaaldrich.com |

| SMILES String | COc1ncc(Cl)cc1I | sigmaaldrich.com |

Research Landscape and Knowledge Gaps in Pyridine Functionalization

Despite the ubiquity and importance of pyridines, their direct and selective functionalization remains a significant challenge in organic synthesis. researchgate.netrsc.org The electron-deficient nature of the pyridine ring and the strong coordinating ability of the nitrogen atom often complicate reactions and control of regioselectivity. rsc.org Historically, the synthesis of functionalized pyridines relied on building the ring from acyclic precursors rather than modifying a pre-existing pyridine core. rsc.org

The modern emphasis on sustainable and atom-economical chemistry has spurred the development of direct C-H functionalization methods. rsc.org While significant progress has been made in functionalizing the C2 (ortho) and C4 (para) positions, selectively targeting the C3 (meta) position is considerably more difficult due to the ring's inherent electronic properties. nih.gov Current research focuses on overcoming these challenges through various strategies, including the use of directing groups, non-directed metalation with specialized bases like organosodium reagents, and temporary dearomatization techniques. nih.govresearchgate.net

A notable knowledge gap exists in bridging the synthetic pathways between different classes of heterocycles. For example, the synthesis of pyridazines (a C₄N₂ ring) is often more challenging than that of pyridines. nih.gov Recent research has explored skeletal editing, a novel approach that directly converts a pyridine into a pyridazine (B1198779) by replacing a carbon atom with a nitrogen atom, thereby linking the well-established chemistry of pyridines to less accessible heterocyclic systems. nih.gov For building blocks like this compound, while their potential for selective functionalization is clear, the full extent of their application in these cutting-edge synthetic strategies remains an active area for exploration.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-3-iodo-2-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClINO/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPXAQMQXSBMJET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=N1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 5 Chloro 3 Iodo 2 Methoxypyridine

Halogen Reactivity in 5-Chloro-3-iodo-2-methoxypyridine

The presence of two different halogen atoms on the pyridine (B92270) ring, chlorine and iodine, introduces sites of varying reactivity, enabling selective functionalization. The inherent differences in the carbon-halogen bond strengths and their susceptibility to oxidative addition in metal-catalyzed reactions are key to understanding the molecule's chemical behavior.

Reactivity of the Chlorine Substituent at the 5-Position

The chlorine atom at the 5-position of the pyridine ring is generally less reactive compared to the iodine atom in typical palladium-catalyzed cross-coupling reactions. The carbon-chlorine bond is stronger and less readily undergoes oxidative addition, a critical step in catalytic cycles like those of Suzuki, Sonogashira, and Buchwald-Hartwig reactions. Consequently, functionalization at the C-5 position often requires more forcing reaction conditions, such as higher temperatures, stronger bases, or more specialized and electron-rich phosphine (B1218219) ligands to activate the C-Cl bond. In scenarios where the more reactive iodine at the C-3 position has already been substituted, the chlorine at C-5 can then be targeted for subsequent transformations.

Reactivity of the Iodine Substituent at the 3-Position

The iodine substituent at the 3-position is the more reactive of the two halogens in this compound. The carbon-iodine bond is weaker and more polarizable than the carbon-chlorine bond, making it significantly more susceptible to oxidative addition by a low-valent palladium catalyst. This preferential reactivity allows for regioselective cross-coupling reactions to be carried out at the C-3 position under milder conditions, leaving the C-5 chloro substituent intact for potential further functionalization. This makes the iodo group a valuable handle for introducing a wide range of substituents, including aryl, alkyl, and amino groups, via well-established coupling protocols. For instance, in a Sonogashira coupling, an alkyne would be expected to couple selectively at the C-3 position. nih.gov

Differential Reactivity of Halogens in Pyridine Systems

The differential reactivity of halogens in pyridine systems is a well-established principle in organic synthesis, following the general trend of I > Br > Cl > F for ease of substitution in palladium-catalyzed cross-coupling reactions. This hierarchy is a direct consequence of the decreasing carbon-halogen bond strength down the group. echemi.com In a molecule such as this compound, this reactivity difference allows for sequential, site-selective functionalization.

Below is an illustrative table demonstrating the expected selectivity in common cross-coupling reactions based on general principles of halogen reactivity.

| Coupling Reaction | Expected Major Product | Rationale |

| Suzuki Coupling (1 eq. boronic acid) | 5-Chloro-3-aryl-2-methoxypyridine | The C-I bond is significantly more reactive towards oxidative addition with Pd(0) than the C-Cl bond. nih.gov |

| Sonogashira Coupling (1 eq. alkyne) | 5-Chloro-3-alkynyl-2-methoxypyridine | Preferential reaction at the more labile C-I bond is expected under standard Sonogashira conditions. wikipedia.org |

| Buchwald-Hartwig Amination (1 eq. amine) | 5-Chloro-3-amino-2-methoxypyridine | Selective amination at the C-3 position would be anticipated due to the higher reactivity of the iodo substituent. |

Note: This table is based on established principles of halogen reactivity. Specific experimental yields for this compound were not available in the searched literature.

Methoxy (B1213986) Group Influence on Pyridine Reactivity

The 2-methoxy group is not merely a spectator substituent; it exerts a significant electronic and directing influence on the reactivity of the pyridine ring.

Activating Effects of the 2-Methoxy Group

The methoxy group at the 2-position is an electron-donating group through resonance, which can increase the electron density of the pyridine ring. This can, in some contexts, make the ring more susceptible to certain types of reactions. However, its primary influence in the context of this molecule is its directing effect.

Mechanistic Studies of Substitution Reactions

The electronic landscape of this compound is shaped by the interplay of its three substituents: a methoxy group at the 2-position, an iodine atom at the 3-position, and a chlorine atom at the 5-position. The nitrogen atom in the pyridine ring is inherently electron-withdrawing, creating a π-deficient system. This deficiency is further modulated by the inductive and resonance effects of the attached groups, predisposing the molecule to specific reaction pathways.

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). In this compound, both the chloro and iodo substituents are potential leaving groups. The SNAr mechanism typically proceeds through a two-step addition-elimination sequence, involving the formation of a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed and is enhanced by the presence of electron-withdrawing groups.

Representative Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Position of Substitution | Product | Reference |

|---|---|---|---|

| Amines | C-3 | 3-Amino-5-chloro-2-methoxypyridine | |

| Alkoxides | C-3 | 3-Alkoxy-5-chloro-2-methoxypyridine | Inferred from related studies |

Electrophilic aromatic substitution on the pyridine ring is generally more challenging than on benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards electrophilic attack. youtube.com Furthermore, under acidic conditions often required for electrophilic substitution, the pyridine nitrogen is protonated, further deactivating the ring.

In this compound, the existing substituents direct any potential electrophilic attack. The 2-methoxy group is an activating group and directs ortho and para. However, the ortho positions (C-3) is already substituted. The para position (C-5) is also substituted. The halogens are deactivating groups but also direct ortho and para. The only remaining unsubstituted position is C-4. Therefore, electrophilic substitution, if it were to occur, would be expected at the C-4 position. Reactions such as nitration or halogenation would likely require harsh conditions. youtube.com

Detailed kinetic studies and transition state analyses for reactions involving this compound are not extensively reported in the literature. However, general principles can be applied. For an SNAr reaction, the rate is typically dependent on the concentration of both the pyridine substrate and the nucleophile. acs.org

Rate = k[this compound][Nucleophile]

The activation energy for the reaction would be influenced by the nature of the nucleophile, the solvent, and the stability of the Meisenheimer intermediate. Computational studies on similar substituted pyridines can provide insights into the transition state geometries and energies, helping to predict the most likely reaction pathways. acs.orgnih.gov For instance, density functional theory (DFT) calculations could model the transition states for the displacement of either the chloro or iodo group, confirming the expected preference for iodide displacement.

Regioselectivity Control and Origins

Regioselectivity in the functionalization of this compound is a critical aspect, determining the structure of the resulting products. This control is dictated by a combination of steric and electronic factors, as well as the directing effects of the substituents.

The electronic effects of the substituents are paramount in directing incoming reagents. The electron-withdrawing nature of the nitrogen atom, chlorine, and the inductive effect of the methoxy group make the C-3 and C-5 positions susceptible to nucleophilic attack. The superior leaving group ability of iodine over chlorine generally dictates that nucleophilic substitution will occur preferentially at the C-3 position.

Steric hindrance also plays a significant role. The methoxy group at C-2 can sterically shield the C-3 position to some extent, potentially slowing down the rate of substitution compared to an unhindered position. However, this effect is generally not sufficient to completely prevent reaction at this site.

The substituents on the pyridine ring act as powerful directing groups. The 2-methoxy group, while having an electron-withdrawing inductive effect, is a resonance donor, which can stabilize adjacent positive charge. However, in the context of nucleophilic attack, its primary influence is inductive.

In electrophilic substitutions, the directing effects become more complex. The methoxy group would direct an incoming electrophile to the C-5 position (para) or the C-3 position (ortho), both of which are already occupied. The halogen atoms are deactivators but also ortho, para-directing. This leaves the C-4 position as the most probable site for electrophilic attack, albeit under forcing conditions.

The interplay of these directing effects allows for a degree of predictable regioselectivity in the further functionalization of this compound. For instance, in metal-catalyzed cross-coupling reactions, the difference in reactivity between the C-I and C-Cl bonds can be exploited for sequential functionalization. The C-I bond is significantly more reactive in reactions like Suzuki, Stille, or Heck couplings, allowing for selective modification at the C-3 position while leaving the C-5 chloro group intact for a subsequent transformation.

Predicted Regioselectivity in Cross-Coupling Reactions

| Reaction Type | Catalyst | Coupling Partner | Site of Reaction |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh3)4 | Arylboronic acid | C-3 |

| Heck Coupling | Pd(OAc)2 | Alkene | C-3 |

Influence of Reaction Conditions on Regiochemical Outcome

The selective functionalization of either the C3 or C5 position of this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The careful selection of reaction parameters is paramount in directing the reaction to the desired halogen.

In general, the greater reactivity of the C-I bond dictates that cross-coupling reactions will preferentially occur at the C3 position. This is attributed to the lower bond dissociation energy of the C-I bond compared to the C-Cl bond, facilitating easier oxidative addition of the palladium catalyst. However, this inherent preference can be either enhanced or, in some cases, overturned by the judicious choice of reaction conditions.

Catalyst and Ligand Effects:

The nature of the palladium catalyst and its associated ligands is arguably the most influential factor in controlling regioselectivity. Different ligands can alter the steric and electronic properties of the palladium center, thereby influencing its interaction with the two halogen-substituted sites on the pyridine ring.

For instance, in catalyst systems employing monodentate phosphine ligands, the reaction often proceeds at the more reactive C-I bond. In contrast, the use of bulky or bidentate phosphine ligands can sometimes lead to a switch in selectivity, favoring reaction at the less sterically hindered or electronically different position. rsc.org In the case of diiodopurines, a related class of compounds, Sonogashira alkynylation was preferred at the C2-I bond when using catalysts with monodentate ligands like Pd(PPh₃)₄. Conversely, employing catalysts with bidentate or electron-rich monodentate phosphine ligands switched the preferred coupling site. rsc.org

Base and Solvent Effects:

The choice of base and solvent system also significantly impacts the regiochemical outcome. The base not only serves to activate the coupling partner (e.g., boronic acid in Suzuki-Miyaura coupling) but can also influence the activity and stability of the palladium catalyst. In palladium-catalyzed aminations of 2-chloro-3-iodo- and 2-chloro-5-iodopyridine, the use of a large excess of cesium carbonate (Cs₂CO₃) was found to be crucial for achieving fast and selective reactions.

The solvent can affect the solubility of the reactants and the catalyst, as well as the stabilization of intermediates in the catalytic cycle. For Sonogashira couplings, amine bases like diethylamine (B46881) can also serve as the solvent. nih.gov

The following tables summarize the influence of various reaction conditions on the regiochemical outcome of cross-coupling reactions involving dihalopyridine systems, which can be extrapolated to this compound.

Table 1: Influence of Reaction Conditions on Suzuki-Miyaura Coupling Regioselectivity

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Major Product | Reference |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | 80 | 3-Aryl-5-chloro-2-methoxypyridine | General Principle |

| PdCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 3-Aryl-5-chloro-2-methoxypyridine | General Principle |

Interactive Data Table: Suzuki-Miyaura Coupling (This is a conceptual representation of an interactive table based on available data for analogous systems.)

Table 2: Influence of Reaction Conditions on Sonogashira Coupling Regioselectivity

| Catalyst/Ligand | Co-catalyst | Base | Solvent | Temperature (°C) | Major Product | Reference |

| Pd(PPh₃)₄ | CuI | Et₃N | DMF | RT - 50 | 3-Alkynyl-5-chloro-2-methoxypyridine | nih.gov |

| PdCl₂(dppf) | CuI | Cs₂CO₃ | 1,4-Dioxane | 60 | 3-Alkynyl-5-chloro-2-methoxypyridine | General Principle |

Interactive Data Table: Sonogashira Coupling (This is a conceptual representation of an interactive table based on available data for analogous systems.)

Table 3: Influence of Reaction Conditions on Buchwald-Hartwig Amination Regioselectivity

| Catalyst/Ligand | Base | Solvent | Temperature (°C) | Major Product | Reference |

| Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 90-110 | 3-Amino-5-chloro-2-methoxypyridine | General Principle |

| Pd(OAc)₂ / BINAP | K₃PO₄ | Dioxane | 100 | 3-Amino-5-chloro-2-methoxypyridine | General Principle |

Interactive Data Table: Buchwald-Hartwig Amination (This is a conceptual representation of an interactive table based on available data for analogous systems.)

Derivatization and Advanced Functionalization Strategies for 5 Chloro 3 Iodo 2 Methoxypyridine

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. researchgate.net In the context of 5-Chloro-3-iodo-2-methoxypyridine, the significant difference in reactivity between the C-I and C-Cl bonds allows for selective transformations. The C-I bond is considerably more susceptible to oxidative addition by low-valent transition metal catalysts, enabling regioselective functionalization at the C3 position. researchgate.netillinois.edu

Suzuki-Miyaura Cross-Coupling with Boronic Acids and Esters

The Suzuki-Miyaura coupling is a widely utilized palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide. illinois.edulibretexts.org This reaction is favored for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and esters. organic-chemistry.org

In the case of this compound, the reaction with an aryl or heteroaryl boronic acid, in the presence of a palladium catalyst and a base, selectively yields the 3-aryl or 3-heteroaryl substituted product. nih.gov The catalytic cycle typically involves the oxidative addition of the palladium(0) catalyst to the C-I bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. libretexts.org

Table 1: Exemplary Catalytic Systems for Suzuki-Miyaura Coupling

| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 100 | Modest to High | nih.gov |

| PdCl₂(dppf) | K₂CO₃ | Toluene/H₂O | 80-100 | Good to Excellent | N/A |

| SPhos or XPhos based Pd precatalysts | K₃PO₄ | Dioxane/H₂O | 100 | High | nih.gov |

Note: Yields are dependent on the specific boronic acid used and reaction time. This table is illustrative and not exhaustive.

The choice of ligand, base, and solvent can significantly influence the reaction's efficiency. nih.gov For instance, the use of bulky electron-rich phosphine (B1218219) ligands like SPhos and XPhos has been shown to improve yields in the coupling of challenging substrates. nih.gov

Negishi Cross-Coupling for C-C Bond Formation

The Negishi cross-coupling reaction provides another effective method for C-C bond formation, utilizing organozinc reagents as the nucleophilic partner. libretexts.org A key advantage of Negishi coupling is the high reactivity of organozinc compounds, which often allows for milder reaction conditions and broader substrate scope, including the coupling of alkylzinc reagents. nih.govorganic-chemistry.org

For this compound, selective coupling at the C3 position can be achieved by reacting it with an organozinc halide in the presence of a palladium or nickel catalyst. researchgate.netorganic-chemistry.org The general mechanism mirrors other cross-coupling reactions, involving oxidative addition, transmetalation, and reductive elimination. nih.gov

A typical protocol involves the use of a catalyst system like Pd₂(dba)₃ with a phosphine ligand such as PCyp₃ (tricyclopentylphosphine). nih.govorganic-chemistry.org This method has proven effective for coupling a range of alkyl, alkenyl, and arylzinc halides with various organohalides. nih.govorganic-chemistry.org

Heck and Stille Coupling Applications

Heck Reaction:

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene to form a substituted alkene. organic-chemistry.orglibretexts.orgmasterorganicchemistry.com This reaction typically proceeds with trans selectivity. organic-chemistry.org For this compound, the Heck reaction would selectively occur at the C-I bond, allowing for the introduction of an alkenyl substituent at the C3 position. The reaction is generally carried out in the presence of a palladium catalyst, a base, and a phosphine ligand. organic-chemistry.orgresearchgate.net

Stille Coupling:

The Stille reaction utilizes organostannane reagents to form C-C bonds with organohalides, catalyzed by palladium complexes. organic-chemistry.orgwikipedia.org A significant advantage of Stille coupling is the stability of organostannanes to air and moisture. wikipedia.org However, a major drawback is the toxicity of tin compounds. organic-chemistry.org In the functionalization of this compound, Stille coupling with an organostannane would selectively introduce a substituent at the C3 position. wikipedia.org

Other Transition Metal-Catalyzed Cross-Coupling Methodologies

While palladium is the most common catalyst for cross-coupling reactions, other transition metals like nickel, copper, and iron have emerged as viable alternatives, often offering complementary reactivity and being more cost-effective. nih.govprinceton.edu

Nickel-Catalyzed Coupling: Nickel catalysts can be particularly effective for the coupling of less reactive electrophiles like aryl chlorides. ethz.ch

Copper-Catalyzed Coupling: Copper-catalyzed reactions, such as the Ullmann condensation, are well-established for forming C-O, C-S, and C-N bonds.

Iron-Catalyzed Coupling: Iron, being abundant and non-toxic, is an attractive alternative catalyst. nih.govprinceton.edu Iron-catalyzed cross-coupling reactions, including Kumada-type and cross-electrophile couplings, are gaining prominence. nih.govresearchgate.neta-star.edu.sg

Cross-Electrophile Coupling Reactions

Cross-electrophile coupling is an emerging area that allows for the direct coupling of two different electrophiles, often an organohalide and an alkyl halide, in the presence of a reducing agent. nih.gov Nickel-catalyzed systems are frequently employed for these transformations. nih.gov This methodology could potentially be applied to this compound to introduce alkyl groups. Iron-catalyzed cross-electrophile coupling of aryl chlorides with alkyl chlorides has also been developed. nih.gov

Lithiation and Electrophilic Quenching Reactions

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. In the case of pyridine (B92270) derivatives, a methoxy (B1213986) group can direct lithiation to an adjacent position. For a related compound, 3-methoxypyridine (B1141550), treatment with n-butyllithium at low temperatures leads to regioselective lithiation at the C2 position. smolecule.com However, for this compound, the directing effect of the methoxy group would be towards the C3 position, which is already substituted with iodine.

An alternative approach is halogen-metal exchange. The iodine at the C3 position is susceptible to exchange with an organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures. This would generate a lithiated intermediate, 5-chloro-2-methoxy-3-lithiopyridine. This highly reactive intermediate can then be quenched with a variety of electrophiles to introduce a wide range of functional groups at the C3 position.

Table 2: Potential Electrophiles for Quenching Lithiated 5-Chloro-2-methoxypyridine (B1587985)

| Electrophile | Resulting Functional Group |

|---|---|

| Carbon dioxide (CO₂) | Carboxylic acid |

| Aldehydes/Ketones | Secondary/Tertiary alcohol |

| N,N-Dimethylformamide (DMF) | Aldehyde |

| Alkyl halides | Alkyl group |

This two-step sequence of iodine-lithium exchange followed by electrophilic quenching provides a versatile route to a diverse array of 3-substituted-5-chloro-2-methoxypyridines that may not be readily accessible through other methods.

Directed Lithiation of this compound Precursors

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. researchgate.net In pyridine systems, the nitrogen atom and existing substituents can direct a strong base, typically an organolithium reagent, to deprotonate a specific ortho-C-H bond. For precursors of this compound, such as 3-methoxypyridine, the methoxy group at C3 acts as a potent directing metalation group (DMG). smolecule.com This group coordinates with alkyllithium reagents, facilitating selective deprotonation at an adjacent position.

The regioselectivity of lithiation is heavily influenced by the substituents on the pyridine ring. znaturforsch.com While a 2-chloropyridine (B119429) typically undergoes lithiation at the C6 position when using superbases like BuLi-LiDMAE, the use of lithium diisopropylamide (LDA) often directs lithiation to the C3 position. researchgate.netresearchgate.net In the case of 2-methoxypyridine (B126380), lithiation with LDA occurs at the C3 position. researchgate.net For a 3-methoxypyridine precursor, the methoxy group directs lithiation primarily to the C2 and C4 positions. The presence of other substituents, like halogens, further modulates the site of deprotonation due to their electronic and steric effects. For instance, studies on 2-bromo-4-methoxypyridine (B110594) have shown that lithiation with LDA occurs selectively at the C3 position, between the bromo and methoxy groups. researchgate.net

The choice of base and reaction conditions is critical. Lithium diisopropylamide (LDA) is commonly used for regioselective ortho-lithiation of halopyridines at low temperatures, such as -78°C in tetrahydrofuran (B95107) (THF). researchgate.net Other strong bases, including mixed aggregates like nBuLi with lithium 2-dimethylaminoethanolate (LiDMAE), can also achieve highly regioselective lithiations. researchgate.netznaturforsch.com

Table 1: Directed Lithiation of Substituted Pyridine Precursors

| Precursor | Base | Position of Lithiation | Reference |

|---|---|---|---|

| 2-Chloropyridine | LDA | C3 | researchgate.net |

| 2-Chloropyridine | BuLi-LiDMAE | C6 | researchgate.net |

| 2-Methoxypyridine | LDA | C3 | researchgate.net |

| 3-Chloropyridine | LDA | C4 | researchgate.net |

| 2-Bromo-4-methoxypyridine | LDA | C3 | researchgate.net |

Introduction of Diverse Electrophiles onto the Pyridine Ring

Once the pyridine ring is lithiated, the resulting organolithium intermediate is a potent nucleophile that can react with a wide array of electrophiles to install new functional groups. This two-step, one-pot process is a versatile method for creating substituted pyridines. researchgate.net The lithiated species generated from halopyridine precursors can be quenched with various electrophilic reagents to yield ortho-disubstituted pyridines in good to excellent yields. researchgate.net

Common electrophiles and the corresponding functional groups introduced include:

Iodine (I₂) or Iodine Monochloride (ICl): Introduces an iodo group. smolecule.comznaturforsch.com

Carbon Dioxide (CO₂): Followed by an acidic workup, this introduces a carboxylic acid group. znaturforsch.com

Aldehydes and Ketones (e.g., acetone): Results in the formation of secondary or tertiary alcohols. rsc.org

Trimethylsilyl (B98337) Chloride (Me₃SiCl): Introduces a trimethylsilyl group. znaturforsch.com

Trimethylborate (B(OMe)₃): Followed by oxidation (e.g., with peracetic acid), this sequence yields a hydroxyl group. researchgate.net

For example, the lithiation of various dichloropyridines with LDA, followed by treatment with iodine or a carbonylation agent, affords the desired iodolyzed or carbonylated products in good yields. znaturforsch.com Similarly, the lithiation of 2-bromo-4-methoxypyridine at the C3 position can be followed by the addition of an electrophile to create a new carbon-carbon or carbon-heteroatom bond at that specific site. researchgate.net

Multi-Lithiation and Subsequent Functionalization

In some cases, it is possible to achieve multiple functionalizations on the pyridine ring through sequential or multiple lithiation events. A combination of directed metalation and subsequent transmetalation can lead to multiply functionalized pyridines. znaturforsch.com For instance, a lithiated pyridine can undergo transmetalation with a metal salt like ZnCl₂. znaturforsch.com The resulting zinc reagent can then participate in cross-coupling reactions, such as Negishi coupling, to introduce an aryl or other organic group. znaturforsch.com The remaining halogen on the pyridine ring can then be used for a subsequent cross-coupling reaction, like a Suzuki coupling, allowing for the introduction of a second distinct functional group. znaturforsch.com

Another strategy involves di-lithiation. Research has shown that a mechanism involving the formation of a 3,6-dilithio pyridine intermediate can occur during the lithiation of 2-chloro- and 2-methoxypyridine with lithium dialkylamides. researchgate.net This suggests the potential for quenching such an intermediate with two different electrophiles, either sequentially or in a controlled manner, to introduce two new substituents onto the pyridine ring in a single synthetic operation.

Selective Hydrodehalogenation and Further Halogenation

The halogen atoms on the this compound ring are key reactive handles. Their selective removal or the introduction of additional halogens provides pathways to a variety of other functionalized pyridines.

Selective hydrodehalogenation, the replacement of a halogen atom with a hydrogen atom, is a valuable transformation. Palladium-catalyzed protocols are particularly effective for this purpose. researchgate.netrsc.org Systems using palladium catalysts in combination with a hydride source like sodium borohydride/N,N,N′,N′-tetramethylethylenediamine (NaBH₄–TMEDA) can rapidly and chemoselectively reduce chloro- and bromopyridines at room temperature. researchgate.net The selectivity of hydrodehalogenation often depends on the relative reactivity of the carbon-halogen bonds (C-I > C-Br > C-Cl). This differential reactivity can, in principle, allow for the selective removal of the iodine atom at the C3 position of this compound while leaving the chlorine atom at C5 intact. Such chemoselective reductions have been demonstrated, for example, in the reduction of 4,7-dichloroquinoline (B193633) to 7-chloroquinoline. researchgate.net

Further halogenation can also be achieved. Starting with a precursor like 3-methoxypyridine, a combination of directed lithiation and quenching with a halogen source can be used to install halogens at specific positions. smolecule.com For example, lithiation of 4-methoxypyridine (B45360) followed by reaction with 1,2-dibromotetrachloroethane (B50365) can introduce a bromine atom at the C2 position. researchgate.net

Functionalization of the Methoxy Group

The 2-methoxy group is not merely a directing group for lithiation; it can also be chemically modified to introduce further diversity into the molecular structure.

Ether Cleavage and Conversion to Other Alkoxy Groups

The C-O bond of the methoxy group can be cleaved under strongly acidic conditions. libretexts.orgmasterorganicchemistry.com Treatment with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr) protonates the ether oxygen, converting it into a good leaving group. masterorganicchemistry.com A nucleophile, such as the iodide or bromide ion, then attacks the methyl carbon via an Sₙ2 mechanism, leading to the cleavage of the ether and the formation of a 2-hydroxypyridine (B17775) (a pyridone) and a methyl halide. libretexts.orgmasterorganicchemistry.com Aryl ethers, such as 2-methoxypyridine, consistently yield a phenol-type product (the pyridone) because the sp²-hybridized carbon of the pyridine ring is not susceptible to Sₙ1 or Sₙ2 attack. libretexts.orgyoutube.com

Once the methoxy group is cleaved to a hydroxyl group, the resulting 5-chloro-3-iodo-2-pyridone can be converted to other alkoxy groups. A common method is the Williamson ether synthesis, which involves deprotonating the hydroxyl group with a base to form an alkoxide, followed by reaction with an alkyl halide (e.g., ethyl iodide, propyl bromide) to form a new ether.

Alternatively, the 2-methoxy group can sometimes be directly converted to a 2-chloro group using chlorinating agents like phosphorus oxychloride, which can then be substituted by other alkoxides (e.g., sodium ethoxide) to generate different 2-alkoxy derivatives. google.comgoogle.com

Table 2: Ether Cleavage and Formation Reactions

| Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|

| Ether Cleavage | HI or HBr (strong acid) | 2-Hydroxypyridine (Pyridone) | libretexts.orgmasterorganicchemistry.com |

| Williamson Ether Synthesis | 1. Base (e.g., NaH) 2. Alkyl Halide (R-X) | 2-Alkoxypyridine | pearson.com |

| Alkoxy to Chloro Conversion | POCl₃ | 2-Chloropyridine | google.com |

| Chloro to Alkoxy Conversion | NaOR (Sodium Alkoxide) | 2-Alkoxypyridine | google.com |

Rearrangement Reactions Involving the Methoxy Moiety

Rearrangement reactions offer a pathway to fundamentally different molecular scaffolds. One notable rearrangement involving a 2-methoxy group on a pyridine ring occurs with the corresponding N-oxide. The thermal rearrangement of 2-methoxypyridine N-oxides can lead to the formation of 1-methoxypyridin-2-ones. researchgate.netacs.org Studies suggest this reaction proceeds through an ionic mechanism, with the rate and outcome influenced by solvent polarity. researchgate.net This rearrangement involves the migration of the methyl group from the exocyclic oxygen to the nitrogen of the N-oxide, resulting in a structural isomer. While initially proposed as a sigmatropic rearrangement, further examination has suggested a more complex, potentially ionic, pathway. researchgate.netacs.org

Ring Modification and Rearrangement Reactions

Beyond simple substitution reactions, the pyridine core of this compound can undergo more profound transformations, including the formation of highly reactive intermediates and skeletal rearrangements. These advanced strategies offer pathways to novel and structurally diverse compounds that are often inaccessible through conventional methods.

Pyridyne Chemistry and Its Relevance to this compound

The presence of a halogen at the 3- and 5-positions of the pyridine ring makes this compound a potential precursor for the generation of a highly reactive 3,4-pyridyne intermediate. This strained, transient species can be trapped by a variety of nucleophiles and cycloaddition partners, leading to the formation of highly substituted pyridine derivatives.

The generation of a 3,4-pyridyne from a 3-halopyridine derivative typically proceeds via an elimination-addition mechanism in the presence of a strong base. For instance, the reaction of 5-chloro-3-methoxypyridine with lithium amides has been shown to proceed through a 3,4-dehydropyridine (pyridyne) intermediate, yielding predominantly 5-aminated products. clockss.org In the case of this compound, the greater lability of the carbon-iodine bond compared to the carbon-chlorine bond suggests that under appropriate basic conditions, elimination of HI would preferentially occur, leading to the formation of 5-chloro-2-methoxy-3,4-pyridyne.

The regioselectivity of nucleophilic additions to unsymmetrical 3,4-pyridynes is a critical aspect of their synthetic utility. The "aryne distortion model" provides a framework for predicting the outcome of such reactions. nih.gov This model posits that substituents on the aryne ring can induce a distortion in the triple bond, leading to a more electrophilic and linear terminus that is preferentially attacked by nucleophiles. nih.gov In the context of the putative 5-chloro-2-methoxy-3,4-pyridyne, the electron-withdrawing nature of the chloro group at the 5-position and the methoxy group at the 2-position would influence the electron distribution and geometry of the pyridyne.

Studies on substituted 3,4-pyridynes have demonstrated that electron-withdrawing substituents can significantly influence the regioselectivity of nucleophilic attack. For example, a bromo substituent at the 5-position of a 3,4-pyridyne has been shown to direct nucleophilic attack to the C3 position. nih.gov Conversely, an amido group at the C2 position can favor attack at the C4 position. nih.gov Based on these precedents, it is reasonable to predict that the 5-chloro substituent in the pyridyne derived from this compound would favor nucleophilic addition at the C3 position.

The trapping of this pyridyne intermediate can be achieved with a wide range of nucleophiles, offering a powerful method for the synthesis of diverse 3,4-disubstituted pyridines.

| Trapping Agent | Expected Major Product(s) |

| Amines (e.g., Morpholine) | 3-Amino-5-chloro-2-methoxypyridines |

| Thiolates | 3-Thio-5-chloro-2-methoxypyridines |

| Enolates | 3-Alkyl/Aryl-5-chloro-2-methoxypyridines |

| Dienes (e.g., Furan) | [4+2] Cycloadducts |

Modern approaches to pyridyne generation often utilize silyl (B83357) triflate precursors, which can generate the aryne under mild, fluoride-mediated conditions. nih.govsigmaaldrich.com The synthesis of a suitable silyl triflate precursor from this compound could provide an alternative and potentially more controlled route to the corresponding 3,4-pyridyne.

Ring-Opening and Ring-Closing Sequences

The pyridine ring, while aromatic, is not immutable. Under specific reaction conditions, it can undergo ring-opening to form acyclic intermediates, which can then be manipulated and re-closed to form different ring systems, including other heterocyclic or carbocyclic structures.

A notable example of such a sequence is the conversion of para-substituted pyridines into meta-substituted anilines. researchgate.netnih.gov This transformation typically involves quaternization of the pyridine nitrogen, followed by nucleophilic attack and ring opening to generate a streptocyanine-like intermediate. Subsequent (5+1) ring-closing reaction, often with an enolate, leads to the formation of a benzene (B151609) ring. researchgate.net While this compound is not a para-substituted pyridine in the traditional sense for this specific transformation, the principles of pyridine ring-opening initiated by nucleophilic attack are broadly applicable. The electron-deficient nature of the pyridine ring in this compound, exacerbated by the inductive effects of the halogen and methoxy substituents, could render it susceptible to ring-opening by potent nucleophiles.

Ring-closing metathesis (RCM) represents another powerful strategy for the construction of cyclic structures, including pyridines, from appropriately designed acyclic precursors. researchgate.net While this method is more commonly used for the synthesis of pyridines rather than starting from them, it highlights the possibility of constructing the pyridine ring from open-chain precursors that could potentially be derived from the ring-opening of this compound.

The general workflow for a hypothetical ring-opening/ring-closing sequence starting from this compound could involve:

Activation and Ring-Opening: Nucleophilic attack on the pyridine ring, possibly after activation of the nitrogen atom, to cleave a C-N or C-C bond and form a functionalized acyclic intermediate.

Functional Group Manipulation: Modification of the functional groups on the acyclic intermediate to set the stage for the desired ring-closing reaction.

Ring-Closing: An intramolecular reaction, such as a condensation, cycloaddition, or metathesis, to form a new ring system.

Applications of 5 Chloro 3 Iodo 2 Methoxypyridine As a Synthetic Building Block

Intermediate in the Synthesis of Complex Organic Molecules

The distinct reactivity of the halogen substituents in 5-Chloro-3-iodo-2-methoxypyridine makes it a powerful tool for the stepwise and controlled introduction of various functional groups. This is particularly evident in the construction of highly decorated pyridine (B92270) scaffolds and the synthesis of intricate fused heterocyclic systems.

Construction of Poly-substituted Pyridine Scaffolds

The presence of both an iodine and a chlorine atom on the pyridine ring allows for selective functionalization through palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond under these conditions, a principle that is widely exploited in organic synthesis. This differential reactivity enables the sequential introduction of different substituents onto the pyridine core.

For instance, a Suzuki-Miyaura coupling reaction can be performed selectively at the 3-position (originally bearing the iodine atom) while leaving the 5-position (bearing the chlorine atom) intact. This allows for the introduction of an aryl or heteroaryl group at the C-3 position. The resulting 5-chloro-2-methoxy-3-substituted pyridine can then undergo a second cross-coupling reaction at the C-5 position to introduce a different functional group, leading to the formation of a tri-substituted pyridine with a defined substitution pattern. This stepwise approach offers a high degree of control and flexibility in the synthesis of complex pyridine derivatives.

Table 1: Reactivity of Halogens in Palladium-Catalyzed Cross-Coupling Reactions

| Halogen | Bond Strength (kcal/mol) | Relative Rate of Oxidative Addition |

| Iodo | ~57 | Fast |

| Bromo | ~71 | Intermediate |

| Chloro | ~84 | Slow |

This table illustrates the general trend in reactivity for halogens in common palladium-catalyzed cross-coupling reactions, which underpins the selective functionalization of molecules like this compound.

Synthesis of Fused Heterocyclic Systems

The functional groups present in this compound also serve as handles for the construction of fused heterocyclic systems, which are prevalent in medicinal chemistry and materials science. For example, the methoxy (B1213986) group can be demethylated to reveal a pyridin-2-one moiety, and the halogen atoms can participate in intramolecular cyclization reactions.

A notable application is in the synthesis of furo[3,2-b]pyridine (B1253681) derivatives. While direct synthesis from this compound is a theoretical possibility, related strategies involving 2-alkoxy-3-halopyridines highlight the potential. These methods often involve an initial Sonogashira coupling at the 3-position with a terminal alkyne, followed by an intramolecular cyclization to form the furan (B31954) ring fused to the pyridine core. The remaining chloro group at the 5-position can then be used for further diversification of the fused scaffold. The furo[3,2-b]pyridine scaffold is recognized as a privileged structure in the development of kinase inhibitors. sigmaaldrich.com

Precursor for Bioactive Compound Synthesis

The pyridine nucleus is a common feature in a vast array of biologically active molecules. The ability to introduce multiple substituents with high regioselectivity makes this compound an attractive starting material for the synthesis of novel pharmaceutical and agrochemical compounds.

Pharmaceutical Scaffolds and Lead Optimization

Polysubstituted pyridines are integral components of many approved drugs and clinical candidates. The synthetic versatility of this compound allows for the rapid generation of libraries of analogues for structure-activity relationship (SAR) studies during the lead optimization phase of drug discovery.

While specific examples detailing the direct use of this compound in the synthesis of named pharmaceutical compounds are not extensively reported in publicly available literature, the utility of closely related building blocks is well-documented. For instance, substituted pyridines are central to the structure of various kinase inhibitors, and the ability to selectively introduce different groups at the 3- and 5-positions is crucial for optimizing their potency and selectivity. The furo[3,2-b]pyridine core, accessible from precursors like this compound, has been identified as a key scaffold for potent and selective inhibitors of cdc-like kinases (CLKs) and modulators of the Hedgehog signaling pathway. sigmaaldrich.com

Agrochemical Intermediates for Crop Protection Agents

The pyridine ring is also a key component in a number of modern pesticides. agropages.com The development of new and effective crop protection agents often relies on the synthesis of novel substituted heterocycles. The strategic placement of functional groups in this compound makes it a potentially valuable intermediate for the synthesis of new insecticides, herbicides, and fungicides.

Patents in the agrochemical field often describe the synthesis of active ingredients from halogenated pyridine precursors. For example, the synthesis of insecticides like imidacloprid (B1192907) and acetamiprid (B1664982) involves chlorinated pyridine intermediates. agropages.com While a direct synthetic route from this compound to a commercial agrochemical is not explicitly detailed in the available literature, its structure lends itself to the synthesis of complex pyridine-based structures that are of interest in the agrochemical industry.

Role in Material Science Applications

The application of pyridine-containing compounds in material science, particularly in the field of organic electronics, is an area of growing interest. metu.edu.tr The electron-deficient nature of the pyridine ring can impart desirable electron-transporting properties to organic materials.

While there is no specific research detailing the use of this compound in material science applications, the potential exists. The ability to introduce various aryl and heteroaryl substituents onto the pyridine core through cross-coupling reactions allows for the tuning of the electronic properties of the resulting molecules. This could enable the synthesis of novel materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The presence of the methoxy group can also influence the solubility and processing characteristics of such materials. Further research is needed to explore the potential of this compound and its derivatives in this exciting field.

Precursors for Conductive Polymers and Organic Electronics

Halogenated aromatic compounds, such as this compound, are fundamental building blocks in the synthesis of conjugated polymers, which are the active components in many organic electronic devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The presence of two different halogen atoms (chloro and iodo) at specific positions on the pyridine ring offers the potential for selective, sequential cross-coupling reactions.

The carbon-iodine bond is generally more reactive towards palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Heck reactions) than the carbon-chlorine bond. This differential reactivity allows for a step-wise construction of complex polymer backbones. For instance, the iodo group could be selectively reacted with a suitable monomer, followed by a second coupling reaction at the chloro position. This controlled polymerization is crucial for obtaining well-defined polymer structures with desired electronic properties.

While no specific examples of polymers synthesized directly from this compound were found, the general utility of dihaloheteroarenes in creating materials for organic electronics is well-established. The methoxy group (-OCH3) on the pyridine ring can also influence the solubility and electronic properties of the resulting polymer, which are critical factors for device performance.

Table 1: Potential Cross-Coupling Reactions for Polymer Synthesis

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst | Potential Product |

| Suzuki Coupling | This compound | Arylboronic acid | Palladium complex | Chloro-substituted biphenylpyridine derivative |

| Stille Coupling | This compound | Organostannane | Palladium complex | Chloro-substituted coupled aromatic system |

| Heck Coupling | This compound | Alkene | Palladium complex | Chloro-substituted vinylpyridine derivative |

This table represents theoretical applications based on the known reactivity of similar compounds.

Ligands for Metal Complexes in Catalysis

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. Pyridine and its derivatives are common ligands in coordination chemistry and have been used to create catalysts for a variety of organic transformations.

Upon modification, for example, through a cross-coupling reaction at the 3- or 5-position to introduce another coordinating group, this compound could be converted into a bidentate or tridentate ligand. These multi-dentate ligands can form stable complexes with transition metals like palladium, ruthenium, or iridium.

The electronic properties of the resulting metal complex, and therefore its catalytic activity, would be influenced by the chloro, iodo, and methoxy substituents on the pyridine ring. These groups can modulate the electron density at the metal center, which in turn affects the catalytic cycle.

However, there are no specific research articles that describe the synthesis of a metal complex where this compound itself acts as a ligand for catalytic applications. The primary role of this compound appears to be as a synthetic intermediate rather than a direct component of a catalytic system.

Table 2: Properties of this compound Relevant to Synthetic Applications

| Property | Value | Source |

| Molecular Formula | C6H5ClINO | sigmaaldrich.com |

| Molecular Weight | 269.47 g/mol | sigmaaldrich.com |

| Appearance | Solid | sigmaaldrich.com |

This data is based on information from chemical suppliers.

Computational Chemistry Approaches for Understanding 5 Chloro 3 Iodo 2 Methoxypyridine Reactivity

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the potential energy surfaces of chemical reactions. These methods allow for the detailed investigation of reaction mechanisms, providing insights that are often difficult to obtain through experimental means alone.

Energy Profiles and Transition State Determination

A cornerstone of mechanistic investigation is the calculation of a reaction's energy profile. This profile maps the potential energy of a system as it transforms from reactants to products. Key points on this profile include energy minima, which correspond to stable species like reactants, intermediates, and products, and saddle points, which represent transition states (TS). The energy difference between the reactants and the highest-energy transition state is the activation energy or barrier, which governs the reaction rate. oberlin.edu

For 5-chloro-3-iodo-2-methoxypyridine, a primary reaction of interest is nucleophilic aromatic substitution (SNAr). Computational methods can be used to locate the transition state structures for nucleophilic attack at either the C-Cl (position 5) or C-I (position 3) bond. By calculating the activation free energy for each pathway, a direct comparison of their kinetic feasibility can be made. wuxiapptec.com For instance, bimolecular nucleophilic substitution (SN2) reactions are fundamentally driven by the interaction of a nucleophile with a substrate, leading to the displacement of a leaving group, and computational models can precisely calculate the energy barriers involved. rsc.orgscispace.com

Table 1: Illustrative Computed Activation Energies for Competing SNAr Pathways

| Reaction Pathway | Attacked Position | Leaving Group | Nucleophile | Computed Activation Energy (kcal/mol) |

| Pathway A | C3 | I⁻ | CH₃O⁻ | 22.5 |

| Pathway B | C5 | Cl⁻ | CH₃O⁻ | 25.8 |

Note: The data in this table is illustrative and represents the type of output generated by quantum chemical calculations to compare the feasibility of different reaction pathways. Actual values would require specific DFT calculations.

Analysis of Reaction Pathways and Competing Processes

Beyond simply identifying the most favorable pathway, computational studies can elucidate the subtle details of reaction mechanisms. For many nucleophilic substitutions on pyridinium (B92312) rings, the mechanism may involve a rate-determining deprotonation of an addition intermediate. nih.gov DFT calculations can model these multi-step processes, including the formation of intermediates like the Meisenheimer complex in SNAr reactions, and any subsequent proton transfer or elimination steps. nih.gov

For this compound, competing side reactions could also be modeled. For example, the methoxy (B1213986) group could be susceptible to nucleophilic attack, or interactions with a base could lead to elimination reactions. By mapping out the energy profiles for these competing processes, a comprehensive picture of the molecule's reactivity landscape can be constructed, explaining observed product distributions or predicting conditions to favor a desired outcome.

Prediction of Regioselectivity and Reactivity Descriptors

Computational chemistry excels at predicting the regioselectivity of reactions by analyzing the intrinsic electronic properties of the reactant molecule. Various reactivity descriptors can be calculated to identify the most reactive sites for electrophilic or nucleophilic attack.

Electrostatic Potentials and Frontier Molecular Orbital Analysis

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prime targets for nucleophiles. For this compound, the electron-withdrawing effects of the chlorine and iodine atoms are expected to create significant positive potential at the carbon atoms to which they are attached (C3 and C5), marking them as likely sites for nucleophilic attack.

Frontier Molecular Orbital (FMO) theory is another powerful predictive tool. acs.org It posits that reactivity is largely governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. nih.gov For a nucleophilic attack on this compound, the key interaction is between the nucleophile's HOMO and the pyridine's LUMO. The shape and location of the LUMO on the pyridine (B92270) ring are critical. In many chloropyridines, the LUMO has a large coefficient (lobe) on the carbon atom bearing the chlorine, indicating this is the most electrophilic site. wuxiapptec.comresearchgate.net DFT calculations would reveal the precise nature of the LUMO for this compound, showing whether the C3 or C5 position is more electronically favored for attack. In some substituted heterocycles, the LUMO+1 orbital, rather than the LUMO, may be the key orbital involved in reactivity. wuxiapptec.com

Table 2: Example of Computed Reactivity Descriptors for this compound

| Atomic Position | Substituent | Calculated Partial Charge (e) | LUMO Coefficient |

| C2 | -OCH₃ | +0.15 | 0.08 |

| C3 | -I | +0.25 | -0.41 |

| C4 | -H | -0.05 | 0.12 |

| C5 | -Cl | +0.22 | +0.38 |

| C6 | -H | -0.04 | -0.09 |

| N1 | - | -0.30 | -0.15 |

Note: This table contains hypothetical data to illustrate how computed descriptors can quantify the reactivity at different sites on the pyridine ring. Partial charges indicate electrostatic attraction, while larger absolute LUMO coefficients indicate greater susceptibility to nucleophilic attack.

Computed C-H Acidities and Their Correlation with Deprotonation Sites

The acidity of C-H bonds, represented by their pKa values, is a crucial factor in many organic reactions, particularly those involving metallation or directed lithiation. While experimental measurement can be challenging, pKa values can be reliably predicted using quantum chemical calculations. This typically involves calculating the Gibbs free energy change for the deprotonation reaction in a simulated solvent environment.

For this compound, there are two C-H bonds on the pyridine ring, at positions C4 and C6. The acidity of these protons will be significantly influenced by the adjacent substituents. The strong electron-withdrawing inductive effects of the neighboring halogen atoms would be expected to increase the acidity of the C4-H proton, making it a potential site for deprotonation by a strong base. Computational studies on other azines have shown a clear correlation between the number and position of nitrogen atoms and the C-H bond strengths and acidities. nih.gov By calculating the pKa of the C4-H and C6-H protons, their relative susceptibility to deprotonation can be quantified, providing a guide for regioselective functionalization via this pathway.

Advanced Modeling Techniques in Pyridine Chemistry

While DFT calculations on single molecules are powerful, the field of computational chemistry is continually evolving. Advanced modeling techniques are emerging to tackle more complex chemical problems with greater speed and accuracy.

Machine learning (ML) is rapidly becoming a transformative tool in chemistry. neurips.ccnips.cc ML models can be trained on large datasets of known reactions, including those generated by high-throughput experimentation or large-scale DFT calculations. These models can then predict reaction outcomes, such as regioselectivity or yield, for new substrates far more rapidly than traditional quantum chemical methods. nih.gov For pyridine chemistry, an ML model could be trained to predict the most likely site of substitution on a polysubstituted pyridine based on its structure, potentially accelerating the discovery of new synthetic routes. scitechdaily.com

Furthermore, active learning approaches are being developed to build machine learning interatomic potentials (MLIPs). These potentials can simulate reactive events in complex environments, such as in solution, with quantum mechanical accuracy but at a fraction of the computational cost. aip.org Such methods could be used to model the reaction of this compound in explicit solvent, capturing the dynamic effects of solvent molecules on the reaction barrier and mechanism, which is a significant challenge for standard implicit solvent models.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For this compound, DFT studies can elucidate the influence of the chloro, iodo, and methoxy substituents on the pyridine ring's reactivity.

DFT calculations can determine various electronic and structural properties. For instance, the distribution of electron density on the pyridine ring is significantly affected by the attached functional groups. researchgate.net The methoxy group (-OCH₃) is an electron-donating group, which tends to increase electron density on the ring, particularly at the ortho and para positions. Conversely, the chloro (-Cl) and iodo (-I) groups are electron-withdrawing, which decreases the electron density. The interplay of these effects governs the molecule's reactivity towards electrophilic and nucleophilic attack.

Key parameters that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and stability. acs.org A smaller HOMO-LUMO gap suggests higher reactivity. For substituted pyridines, the nature and position of the substituents can modulate this gap.

DFT can also be used to calculate the molecular electrostatic potential (MESP), which maps the charge distribution and predicts sites susceptible to electrophilic or nucleophilic attack. acs.org For this compound, the nitrogen atom of the pyridine ring is expected to be a region of negative electrostatic potential, making it a likely site for protonation or coordination to metal centers.

Table 1: Hypothetical DFT-Calculated Properties of this compound

| Property | Predicted Value/Observation | Significance for Reactivity |

| HOMO Energy | -6.5 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.2 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 5.3 eV | A relatively large gap suggests good kinetic stability. |

| MESP Minimum | -45 kcal/mol (near Nitrogen) | The nitrogen atom is the primary site for electrophilic attack. |

| Dipole Moment | ~2.5 D | Indicates the overall polarity of the molecule. |

Note: The values in this table are hypothetical and serve as illustrations of the types of data generated from DFT studies.

Research on other substituted pyridines has shown that DFT calculations can accurately predict geometric parameters like bond lengths and angles, as well as vibrational frequencies that can be compared with experimental infrared spectra. nih.gov These studies form a basis for understanding how the specific combination of substituents in this compound would influence its structure and reactivity. researchgate.net

Molecular Dynamics Simulations (if applicable for reactions)

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. youtube.com While DFT is often used for static electronic structure calculations, MD simulations provide insights into the dynamic evolution of a system over time. youtube.com For reactions involving this compound, MD simulations can be particularly useful for studying reaction mechanisms, conformational changes, and the role of the solvent.

Reactive force fields (ReaxFF) can be employed in MD simulations to model chemical reactions. researchgate.net These force fields allow for the formation and breaking of chemical bonds during the simulation, enabling the study of complex reaction pathways, such as pyrolysis or combustion of pyridine-based compounds. researchgate.netresearchgate.net For instance, MD simulations have been used to investigate the initial reaction mechanisms in the pyrolysis of pyridine, identifying key intermediates and products. researchgate.net Such an approach could be adapted to study the thermal decomposition of this compound.

MD simulations are also valuable for studying the behavior of molecules in solution. They can model the interactions between this compound and solvent molecules, providing information on solvation energies and the orientation of the molecule in a solvent cage. This is crucial for understanding reaction kinetics in solution, as solvent effects can significantly influence reaction rates and pathways.

Table 2: Potential Applications of MD Simulations for this compound Reactions

| Application | Information Gained | Relevance |

| Reaction Mechanism Studies | Transition state geometries, intermediate lifetimes, reaction pathways. | Understanding how substitution and coupling reactions proceed at an atomic level. |

| Solvation Dynamics | Solvation free energy, radial distribution functions. | Predicting solubility and the influence of the solvent on reactivity. |

| Conformational Analysis | Torsional angles of the methoxy group, ring flexibility. | Identifying the most stable conformations and their populations. |

Classical MD simulations can also be used to model processes like polymerization, where bonding topologies change over time. nih.gov

Correlation between Computational Predictions and Experimental Observations

A critical aspect of computational chemistry is the validation of theoretical predictions against experimental results. The correlation between computational data and experimental observations provides confidence in the theoretical models and allows for a deeper understanding of the chemical system.

For this compound, DFT-calculated properties can be compared with experimental data in several ways:

Geometric Parameters: Calculated bond lengths and angles can be compared with data from X-ray crystallography.

Vibrational Frequencies: Calculated infrared (IR) and Raman spectra can be compared with experimentally measured spectra to aid in the assignment of vibrational modes. nih.gov

Electronic Spectra: Time-dependent DFT (TD-DFT) can predict electronic transition energies, which can be correlated with UV-Visible absorption spectra.

Reactivity: Predicted sites of electrophilic and nucleophilic attack can be compared with the regioselectivity observed in experimental reactions, such as substitution or metal-catalyzed cross-coupling reactions.

For example, DFT studies on other substituted pyridines have successfully predicted how different substituents influence the electron density on the pyridyl nitrogen, which in turn correlates with the compound's ability to act as a ligand in metal complexes. researchgate.net Similarly, computational studies on the combustion of pyridine have shown results that agree well with experimental findings, lending credibility to the simulation approach. researchgate.net

The synergy between computational predictions and experimental observations is a powerful paradigm in modern chemical research. For a molecule like this compound, computational studies can guide synthetic efforts by predicting the most likely outcomes of reactions and help in the interpretation of experimental data. Conversely, experimental results are essential for refining and validating the computational models, leading to more accurate and reliable predictions.

Future Research Directions and Outlook

Development of Novel and Sustainable Synthetic Routes

The development of environmentally benign and efficient synthetic methods for 5-Chloro-3-iodo-2-methoxypyridine is a paramount objective for future research. Current synthetic pathways, while functional, may present limitations regarding atom economy, waste generation, and the use of hazardous reagents. A significant future direction will be the pursuit of C-H activation strategies. Directing the iodination at the C-3 position of a 5-chloro-2-methoxypyridine (B1587985) precursor would represent a highly efficient, atom-economical approach, thereby minimizing waste and reducing the number of synthetic steps.

Furthermore, the exploration of greener iodinating reagents is a key area of interest. This includes investigating catalytic systems that can utilize less hazardous iodine sources and can be recycled and reused, aligning with the principles of green chemistry. The adoption of alternative energy sources, such as microwave or ultrasonic irradiation, could also contribute to more sustainable and energy-efficient synthetic protocols.

Exploration of Unconventional Reactivity Modes

Future research is expected to venture beyond the conventional cross-coupling reactions that currently dominate the application of this compound. The exploration of unconventional reactivity modes will be crucial for unlocking new synthetic possibilities. One promising avenue is the investigation of radical-mediated transformations. The inherent weakness of the C-I bond allows for its homolytic cleavage, generating a pyridyl radical that can participate in a variety of novel bond-forming reactions.

Additionally, the development of transition-metal-free coupling reactions is a highly desirable goal. This would mitigate the economic and environmental costs associated with precious metal catalysts. Photo-organocatalysis, for instance, could provide a sustainable alternative for generating reactive intermediates from this compound. A significant challenge and a key area for future research will be the selective activation of the less reactive C-Cl bond, which would enable the synthesis of a new array of disubstituted pyridine (B92270) derivatives.

Integration with Flow Chemistry and Automation Technologies

The integration of continuous flow chemistry and automated synthesis platforms presents a transformative opportunity for the production and derivatization of this compound. Flow chemistry offers superior control over reaction parameters, leading to enhanced yields, selectivity, and safety. Adapting the synthesis of this compound and its subsequent reactions to a continuous flow process would enable on-demand production and minimize the storage of this chemical intermediate.

Automation, coupled with high-throughput screening, can accelerate the optimization of reaction conditions and the discovery of novel transformations. The incorporation of real-time analytical techniques, such as in-line NMR and HPLC, into automated flow systems will allow for precise process monitoring and control, ensuring high product quality and efficiency. The future envisions fully automated, self-optimizing systems for the synthesis and derivatization of this key pyridine building block.

Expanding the Scope of Derivatization for Diverse Applications

To further enhance the utility of this compound, future research will focus on expanding the repertoire of its derivatization reactions. This includes the development of novel cross-coupling methodologies to introduce a wider range of functional groups at the C-3 position. The design of orthogonal synthetic strategies for the sequential and selective functionalization of both the C-3 and C-5 positions is a key objective, which will provide access to highly complex and diverse pyridine structures.

Post-synthetic modification of the pyridine core will also be a significant area of investigation. For example, cleavage of the methoxy (B1213986) group to reveal a pyridone scaffold, followed by further functionalization, can lead to novel compound classes. The ultimate aim is to establish a comprehensive synthetic toolbox that allows for the predictable and efficient synthesis of a vast library of pyridine derivatives from this compound, catering to the needs of medicinal chemistry and materials science.

Synergistic Experimental and Computational Approaches for Mechanistic Discovery

A profound understanding of the underlying reaction mechanisms is essential for the rational design of improved synthetic methods. Future research will increasingly rely on a synergistic interplay between experimental investigations and computational modeling. tandfonline.com Density Functional Theory (DFT) and other computational tools can provide invaluable insights into reaction pathways, transition state geometries, and the influence of catalysts and solvents. tandfonline.com

Experimental studies, including kinetic analysis and isotopic labeling, will continue to provide the crucial data needed to validate and refine computational models. This iterative cycle of theoretical prediction and experimental verification will be instrumental in unraveling the intricate mechanistic details of reactions involving this compound. Such a comprehensive understanding will empower chemists to rationally design more efficient, selective, and sustainable synthetic transformations.

Q & A

What are the common synthetic routes for preparing 5-Chloro-3-iodo-2-methoxypyridine?

Level: Basic

Methodological Answer:

The synthesis typically involves sequential halogenation and functionalization of a pyridine scaffold. A plausible route starts with 2-methoxypyridine derivatives:

Chlorination : Introduce chlorine at the 5-position using reagents like or (N-chlorosuccinimide) under controlled temperatures (60–80°C) .

Iodination : Use iodinating agents such as (N-iodosuccinimide) or with a catalytic Lewis acid (e.g., ) to substitute hydrogen at the 3-position. Steric hindrance from the methoxy group at position 2 may favor iodination at position 3 .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures high purity.

How does the steric and electronic environment of this compound influence its reactivity in cross-coupling reactions?

Level: Advanced

Methodological Answer:

The substituents create distinct reactivity profiles: